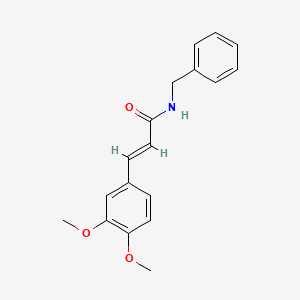
(2E)-N-benzyl-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzyl group attached to an acrylamide moiety, with a 3,4-dimethoxyphenyl substituent. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and to facilitate the formation of the acrylamide bond.
Industrial Production Methods
Industrial production of N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced acrylamide derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, it has been shown to inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound may also interact with amyloid-beta peptides, preventing their aggregation and reducing neurotoxicity.
Comparación Con Compuestos Similares
N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide can be compared with other similar compounds, such as:
N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine: Similar structure but with an ethanamine moiety instead of an acrylamide.
3,4-Dimethoxyphenylacetonitrile: Lacks the benzyl group and acrylamide moiety, but shares the 3,4-dimethoxyphenyl substituent.
N-benzyl-3-(3,4-dimethoxyphenyl)-N-isopropylacrylamide: Contains an additional isopropyl group on the acrylamide moiety.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(E)-N-benzyl-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO3/c1-21-16-10-8-14(12-17(16)22-2)9-11-18(20)19-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+ |
Clave InChI |
ABJDSNYVSAEWAE-PKNBQFBNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


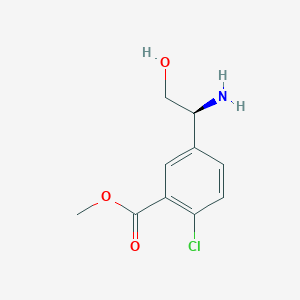
![2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14801262.png)
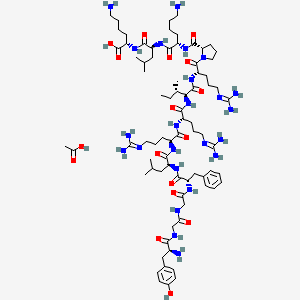
![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)

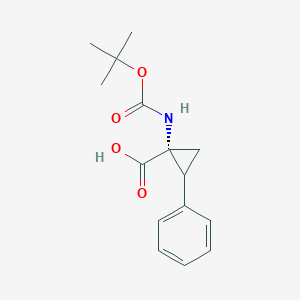
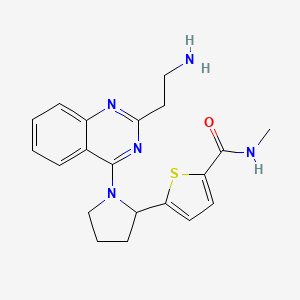
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
![(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14801308.png)
phosphane](/img/structure/B14801314.png)
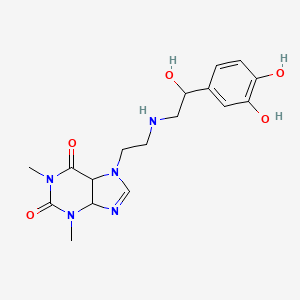


![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
